molecular formula C10H15ClN2 B13013722 2-Phenylpiperazine hydrochloride

2-Phenylpiperazine hydrochloride

Cat. No.: B13013722
M. Wt: 198.69 g/mol
InChI Key: PZHBYDWIPNREIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylpiperazine hydrochloride is a chemical compound featuring a phenyl group bound to a piperazine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of piperazine, a heterocyclic organic compound that has been widely studied for its biological and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpiperazine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of aniline with bis-(2-chloroethyl)amine hydrochloride at elevated temperatures (160-250°C) without any solvent. The reaction mixture is then treated with an alkaline aqueous solution to obtain the product .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves heating aniline and bis-(2-chloroethyl)amine hydrochloride in a large electric heating reactor. The reaction is carried out at around 230°C for 2.5 hours, followed by neutralization with sodium hydroxide solution. The product is then purified through reduced pressure distillation, yielding a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpiperazine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpiperazine N-oxide, while reduction may yield phenylpiperazine. Substitution reactions can produce various derivatives depending on the substituents introduced .

Scientific Research Applications

2-Phenylpiperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It is used in studies related to neurotransmitter systems, particularly serotonin and dopamine receptors.

    Medicine: It has been investigated for its potential therapeutic effects in treating conditions such as depression, anxiety, and schizophrenia.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Phenylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. It primarily acts as an antagonist at serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C receptors. By blocking these receptors, it modulates the levels of serotonin in the brain, which can influence mood, cognition, and behavior. Additionally, it may interact with dopamine receptors, contributing to its effects on the central nervous system .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific interaction with serotonin and dopamine receptors, making it a valuable compound for research in neuropharmacology. Its versatility in various chemical reactions and applications further distinguishes it from other similar compounds .

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

2-phenylpiperazine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h1-5,10-12H,6-8H2;1H

InChI Key

PZHBYDWIPNREIQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)C2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.